REACTION_SMILES
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[Al+3:2].[CH2:24]1[O:25][CH2:26][CH2:27][CH2:28]1.[CH3:7][O:8][c:9]1[c:10]2[cH:11][cH:12][cH:13][c:14]([C:19]#[N:20])[c:15]2[cH:16][cH:17][cH:18]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3].[Na+:23].[OH-:22].[OH2:21]>>[CH3:7][O:8][c:9]1[c:10]2[cH:11][cH:12][cH:13][c:14]([CH2:19][NH2:20])[c:15]2[cH:16][cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cccc2c(C#N)cccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
|
|
Type
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product
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Smiles
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COc1cccc2c(CN)cccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |